REACTION_CXSMILES
|
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[C:6]([O:10][O:11]C(C)(C)C)([CH3:9])([CH3:8])[CH3:7]>C(O)(C)(C)C>[CH2:2]1[O:5][CH:1]1[CH3:3].[C:6]([O:10][OH:11])([CH3:9])([CH3:8])[CH3:7] |f:0.1|
|
Name
|
tertiary butyl alcohol ditertiary butyl peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O.C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |